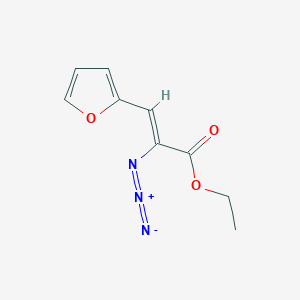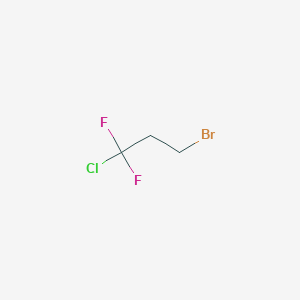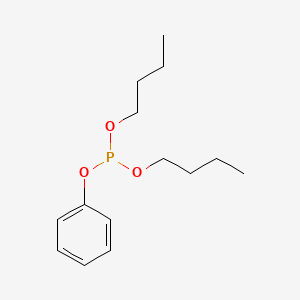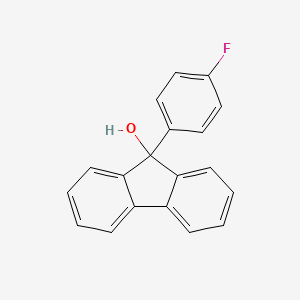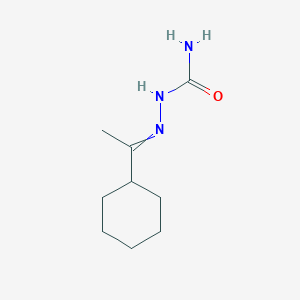
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- is an organic compound with the molecular formula C10H17N3O. This compound is known for its unique structure, which includes a hydrazinecarboxamide group attached to a cyclohexylethylidene moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable cyclohexyl derivative under controlled conditions. One common method involves the condensation of hydrazinecarboxamide with cyclohexanone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazinecarboxamide derivatives
Scientific Research Applications
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the hydrazinecarboxamide group, which can donate and accept hydrogen bonds. The compound’s unique structure allows it to fit into the active sites of various enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- can be compared with other similar compounds such as:
Semicarbazide: Similar in structure but lacks the cyclohexylethylidene moiety.
Aminourea: Contains a similar hydrazinecarboxamide group but with different substituents.
Carbamylhydrazine: Another related compound with a hydrazinecarboxamide group.
The uniqueness of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
829-49-2 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(1-cyclohexylethylideneamino)urea |
InChI |
InChI=1S/C9H17N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,10,12,13) |
InChI Key |
HVNKFOLPFVMTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



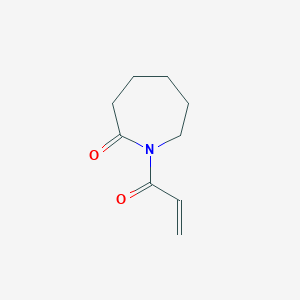
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
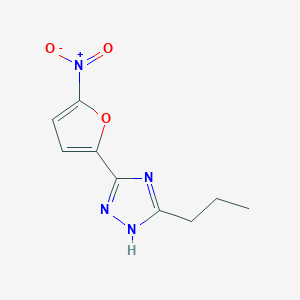
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
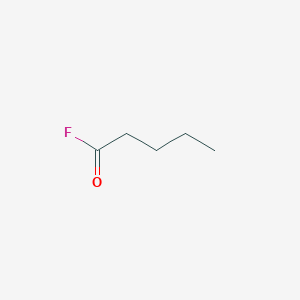


![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
